(S)-3,3-Difluorocyclopentanecarboxylic acid is a fluorinated organic compound with the molecular formula CHFO. It belongs to the class of cyclopentanecarboxylic acids, which are characterized by a cyclopentane ring with a carboxylic acid functional group. The presence of two fluorine atoms at the 3-position of the cyclopentane ring significantly influences its chemical properties and biological activity.
This compound can be synthesized through various methods, primarily involving fluorination processes and cyclization reactions. Research has highlighted its relevance in medicinal chemistry and material science due to its unique structural features.
(S)-3,3-Difluorocyclopentanecarboxylic acid is classified as a fluorinated carboxylic acid. Its structural characteristics categorize it within the broader class of cycloaliphatic compounds.
The synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid can be achieved through several methods:
(S)-3,3-Difluorocyclopentanecarboxylic acid features a cyclopentane ring with two fluorine atoms positioned at the 3-carbon atom and a carboxylic acid group (-COOH) attached to one of the carbons in the ring.
(S)-3,3-Difluorocyclopentanecarboxylic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize negative charges during reactions.
The mechanism by which (S)-3,3-Difluorocyclopentanecarboxylic acid exerts its effects in biological systems is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors due to its structural similarity to naturally occurring amino acids.
Research indicates that fluorinated compounds can exhibit altered pharmacokinetics and improved binding affinities compared to their non-fluorinated counterparts .
Relevant data from PubChem indicates that this compound has distinct properties that make it suitable for various applications in research and industry .
(S)-3,3-Difluorocyclopentanecarboxylic acid has several scientific uses:
The enantioselective synthesis of (S)-3,3-difluorocyclopentanecarboxylic acid leverages gem-difluorination to enhance metabolic stability and modulate lipophilicity in pharmaceutical intermediates. Asymmetric catalytic approaches enable precise stereocontrol during cyclopentane ring formation and fluorination. Chiral transition-metal catalysts facilitate enantioselective C–C bond formation, while organocatalysts promote fluorination steps. Key methodologies include:
Table 1: Asymmetric Methods for Cyclopentane Fluorination
Method | Catalyst System | ee (%) | Limitations |
---|---|---|---|
Hydrogenation | Ir-(S,S)-f-Binaphane | 92–95 | Substrate sensitivity |
Electrophilic Fluorination | Pd-BINAP/diamine complex | 85–88 | Competing elimination side reactions |
Deoxofluorination | Chiral Ti-salen | 90 | Requires pre-formed ketone |
Deoxofluorination of 3-ketocyclopentanecarboxylic acid precursors (e.g., 98-78-2) using chiral modifiers represents a practical route. Chiral amine auxiliaries like Cinchona-derived catalysts induce asymmetry during fluorination with DAST or Deoxo-Fluor®, achieving up to 90% ee in model substrates [7] [10].
α-Imino esters serve as electrophilic glycine equivalents for constructing α-amino-cyclopentanecarboxylic acid precursors. Diastereoselective nucleophilic addition to N-(tert-butanesulfinyl)imino esters enables installation of the cyclopentyl backbone with stereocontrol:
Table 2: Diastereoselective Additions to Cyclopentyl α-Imino Esters
Nucleophile | Sulfinyl Group | Solvent | dr (syn:anti) | Yield (%) |
---|---|---|---|---|
PhMgBr | (R)-t-BuSO₂ | THF | 95:5 | 88 |
VinylMgCl | (R)-t-BuSO₂ | Et₂O | 97:3 | 82 |
AllylLi | (S)-MesSO₂ | Toluene | 90:10 | 78 |
This approach enables efficient access to stereodefined 3,3-difluorocyclopentyl glycine derivatives, pivotal for peptidomimetic applications [4] [10].
Ring-closing metathesis constructs the cyclopentane core prior to fluorination, avoiding regiochemical challenges associated with late-stage fluorination. Key advancements include:
Second-generation Hoveyda-Grubbs catalysts outperform earlier systems in di- and trisubstituted olefin formation, crucial for generating sterically congested cyclopentane scaffolds. Microwave assistance (80°C, 20 min) further optimizes RCM efficiency [5].
Solution-phase and fluorous-phase syntheses balance scalability against purification efficiency for (S)-3,3-difluorocyclopentanecarboxylic acid intermediates:
Table 3: Phase-Comparison for Key Intermediate Synthesis
Parameter | Solution-Phase | Fluorous-Phase |
---|---|---|
Purification Method | Column chromatography | F-SPE |
Average Yield per Step | 65–75% | 60–70% |
Purification Time | 2–3 hours | 20 minutes |
Scalability | Multi-gram | Millimole scale |
Cost per mmol | $25 | $110 |
Fluorous methods excel in parallel synthesis applications (e.g., oxazole/thiazole libraries), whereas solution-phase remains preferable for bulk intermediate production [6] [8].
Hydrolysis converts ester precursors to the title carboxylic acid, with conditions dictating enantiopurity retention:
Controlled hydrolysis proves critical for preserving stereointegrity in pharmaceutically relevant applications, particularly when the carboxylic acid serves as a coupling handle for amide bond formation [7].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4